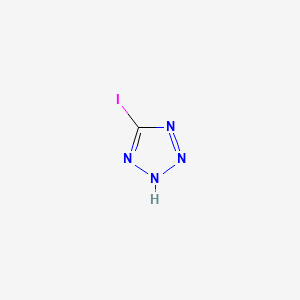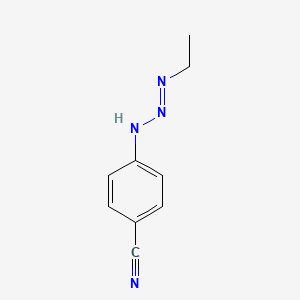
5-Iodo-2h-tetrazole
Overview
Description
5-Iodo-2h-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2h-tetrazole typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method allows for the rapid formation of the compound under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2h-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazolic acids.
Reduction: Reduction reactions can convert it into different tetrazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium azide.
Major Products:
Oxidation: Tetrazolic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazoles with different functional groups.
Scientific Research Applications
5-Iodo-2h-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2h-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This property allows it to interact with various biological targets, including enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in medicinal chemistry .
Comparison with Similar Compounds
5-Substituted 1H-tetrazoles: These compounds share a similar structure but differ in the substituent at the 5-position.
Tetrazolic acids: These are oxidation products of tetrazoles and exhibit similar chemical properties.
Uniqueness: 5-Iodo-2h-tetrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-iodo-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLJPKSDOIYBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHIN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300650 | |
| Record name | 5-iodo-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66924-15-0 | |
| Record name | 5-Iodotetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)




![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)



![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
